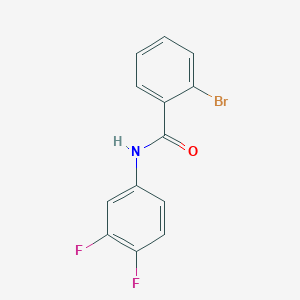![molecular formula C15H13N3O5S B5857031 N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide, commonly known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a yellow crystalline powder that is soluble in water and organic solvents.
作用机制
ANPA inhibits the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. The sulfonamide group of ANPA forms a covalent bond with the cysteine residue of the enzyme, thereby blocking its activity. This mechanism of action makes ANPA a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
ANPA has been shown to have both biochemical and physiological effects. Biochemically, ANPA inhibits the activity of cysteine proteases, which can lead to the accumulation of proteins and peptides in cells. Physiologically, ANPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ANPA has also been shown to inhibit the invasion and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
实验室实验的优点和局限性
ANPA has several advantages as a research tool. It is a potent inhibitor of cysteine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. ANPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANPA has some limitations as a research tool. It is a highly reactive compound that can interact with other molecules in cells, which can lead to nonspecific effects. ANPA also has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on ANPA. One direction is to investigate the potential of ANPA as an anticancer agent. ANPA has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another direction is to study the role of cysteine proteases in various physiological processes using ANPA as a research tool. ANPA can be used to selectively inhibit the activity of cysteine proteases, which can help to elucidate their role in various diseases. Finally, future research can focus on developing more potent and selective inhibitors of cysteine proteases based on the structure of ANPA.
合成方法
ANPA can be synthesized through a multistep reaction involving the reaction of 4-chloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-nitrobenzaldehyde and acryloyl chloride. The final product is obtained by the hydrolysis of the acrylamide group.
科学研究应用
ANPA has been extensively studied in the field of biochemistry due to its ability to inhibit the activity of cysteine proteases. Cysteine proteases play crucial roles in various physiological processes, including protein degradation, apoptosis, and antigen processing. ANPA has been shown to inhibit the activity of cathepsin B, a cysteine protease that is overexpressed in various types of cancer. Therefore, ANPA has been proposed as a potential anticancer agent.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)13-8-6-12(7-9-13)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRDBYSBKOIIV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)